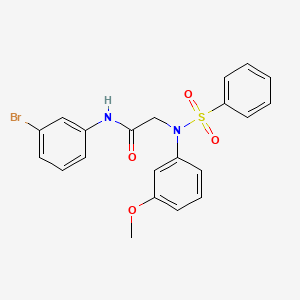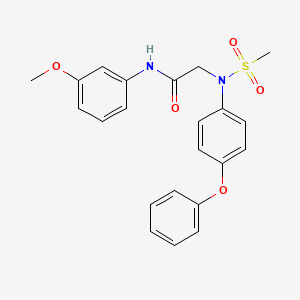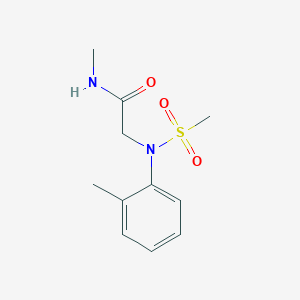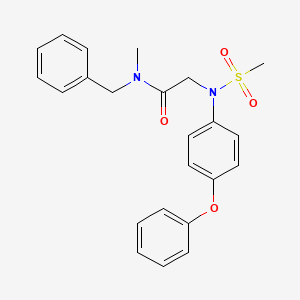
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies as a potential treatment for a range of autoimmune and inflammatory diseases.
Wirkmechanismus
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective inhibitor of TYK2, which plays a critical role in the signaling pathways of cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, this compound blocks downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo, leading to a reduction in cytokine production and immune cell activation. In preclinical studies, this compound has demonstrated efficacy in animal models of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its selectivity for TYK2, which reduces the potential for off-target effects. However, like all small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties and potential toxicity. Further research is needed to determine the optimal dosing and administration regimens for this compound.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential for combination therapy with other small molecule inhibitors of JAK family enzymes, such as tofacitinib or baricitinib. Another area of interest is the potential for this compound to be used in combination with biologic therapies, such as monoclonal antibodies targeting pro-inflammatory cytokines. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials for autoimmune and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated for its potential therapeutic applications in a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-10-6-9-18(14-19)24(29(26,27)20-11-3-2-4-12-20)15-21(25)23-17-8-5-7-16(22)13-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLBMQVCHNBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479435.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479455.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479464.png)

![2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479482.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479507.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479512.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3479520.png)

![N~2~-(2-chlorophenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479533.png)
